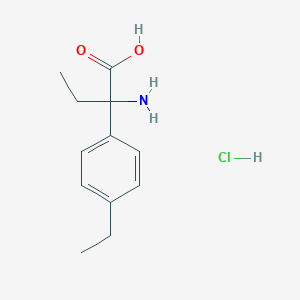

2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” is a chemical compound with the molecular formula C12H17NO2 . It is a derivative of 2-Aminobutanoic acid , which is an alpha amino acid .

Molecular Structure Analysis

The molecular weight of “2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” is 207.269 . The exact mass is 207.125931 . The compound has a density of 1.1±0.1 g/cm3 .Physical And Chemical Properties Analysis

“2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” has a boiling point of 340.4±30.0 °C at 760 mmHg . The flash point is 159.7±24.6 °C . The LogP value, which indicates its solubility in water and oil, is 2.81 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis and evaluation of N-Substituted-β-amino acid derivatives, including compounds structurally related to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, have shown promising antimicrobial properties. These derivatives were found to exhibit good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Inhibition

Another study focused on the inhibition of mild steel corrosion in hydrochloric solution by newly synthesized diamine derivatives. These derivatives, including compounds with structural similarities to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, demonstrated excellent corrosion inhibition efficiency, indicating their potential use in industrial applications, such as metal pickling processes (Herrag et al., 2010).

Synthesis of Agrochemicals

The compound also finds application in the synthesis of agrochemicals, exemplified by the synthesis of Glufosinate, a potent herbicide. Through a series of chemical reactions, including hydroformylation and amidocarbonylation, 2-Amino-4-[(hydroxy)methylphosphinyl]butanoic acid (Glufosinate) was synthesized, demonstrating the chemical's versatility in synthetic organic chemistry (Sakakura et al., 1991).

Pain Relief and Analgesic Activity

Research into new 4-amino-4-arylcyclohexanones, their ketals, and acid addition salts, including structures akin to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, have shown potential for relieving pain and exhibiting narcotic antagonist activity. This suggests potential applications in the development of new analgesics with fewer side effects (Blackstone & Bowman, 1999).

Adhesive Polymers

The molecule's derivatives have been utilized in the synthesis of hydrolytically stable phosphonic acid monomers for adhesive polymers. These monomers show excellent water solubility, hydrolytic stability, and potential in water-based radical polymerization, indicating their applicability in creating durable adhesive materials (Moszner et al., 2001).

Propiedades

IUPAC Name |

2-amino-2-(4-ethylphenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-9-5-7-10(8-6-9)12(13,4-2)11(14)15;/h5-8H,3-4,13H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYINLVYYTZQTLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)

![Ethyl 2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849666.png)

![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)

![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)

![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)

![4-[2-[4-(3-Pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B2849679.png)

![5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2849683.png)